molecular formula C8H11ClN2O B1530583 1-(2-Chloroacetyl)piperidine-4-carbonitrile CAS No. 1003320-12-4

1-(2-Chloroacetyl)piperidine-4-carbonitrile

Cat. No.: B1530583
CAS No.: 1003320-12-4
M. Wt: 186.64 g/mol
InChI Key: XNCCMYNMRAAADM-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical building block of interest in medicinal chemistry and organic synthesis. This compound features both a chloroacetyl group and a nitrile group on a piperidine ring, making it a versatile intermediate for constructing more complex molecules . While detailed research on its specific applications is limited in the literature, compounds with similar structures, such as 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, are well-established as key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV inhibitors are a major class of therapeutics for the treatment of type-2 diabetes . Researchers may explore the potential of this compound in analogous synthetic pathways or in the development of novel pharmacologically active compounds. The reactivity of its functional groups allows for further derivatization; the chloroacetyl moiety can undergo nucleophilic substitution reactions with various amines and nucleophiles, while the nitrile group can be transformed into other functional groups such as amides or carboxylic acids. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-(2-chloroacetyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCCMYNMRAAADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Piperidine-4-carbonitrile

The most commonly reported method for preparing 1-(2-chloroacetyl)piperidine-4-carbonitrile involves the acylation of piperidine-4-carbonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds in an aprotic solvent like dichloromethane under controlled low temperatures (0 °C to room temperature) to minimize side reactions and maximize yield.

Typical Reaction Conditions:

Reagent Amount (equiv) Solvent Temperature Time Yield (%)
Piperidine-4-carbonitrile 1.0 Dichloromethane 0 °C to 25 °C 2 to 4 hours 75-85
Chloroacetyl chloride 1.5
Triethylamine (base) 1.5

The reaction is initiated by cooling the solution of piperidine-4-carbonitrile and triethylamine in dichloromethane to 0 °C, followed by the slow addition of chloroacetyl chloride. After completion, the mixture is stirred at room temperature for several hours. The product is isolated by extraction and purified by recrystallization or chromatography.

Alternative Synthetic Approaches

While direct acylation is the predominant method, some studies have explored multi-step syntheses involving:

However, these methods are less commonly applied for this specific compound due to increased complexity.

Reaction Mechanism and Considerations

The acylation reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by the base scavenging the released hydrochloric acid. Control of temperature is critical to avoid side reactions such as over-acylation or hydrolysis.

Purification and Characterization

Post-reaction, the crude product is typically purified by:

  • Extraction: Separation of organic and aqueous layers to remove inorganic salts.
  • Drying: Using anhydrous magnesium sulfate or sodium sulfate.
  • Recrystallization: Common solvents include mixtures of ether/petroleum ether or dichloromethane/hexane.
  • Chromatography: Flash column chromatography using ethyl acetate/hexane gradients can be employed for higher purity.

Characterization is confirmed by spectral methods including:

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Advantages Disadvantages Yield (%)
Direct Acylation Piperidine-4-carbonitrile Chloroacetyl chloride, triethylamine, DCM, 0–25 °C, 2–4 h Simple, high yield, scalable Requires moisture control 75–85
Cyanation then Acylation Piperidine derivatives Multi-step, involves cyanation and acylation steps Potentially higher selectivity More complex, longer time Variable
Protected Intermediate Route Boc-protected piperidine Protection, then acylation, deprotection Improved selectivity Additional steps Moderate

Research Findings and Optimization

Research emphasizes the importance of:

  • Temperature control: To prevent side reactions and degradation.
  • Base selection: Triethylamine is preferred for its efficiency and ease of removal.
  • Solvent choice: Aprotic solvents like dichloromethane provide better yields and cleaner reactions.
  • Purification techniques: Combining recrystallization with chromatography yields high-purity products suitable for further synthetic applications.

Industrial Considerations

In industrial synthesis, continuous flow reactors or batch reactors are employed to optimize yield, purity, and cost-effectiveness. The acylation reaction is amenable to scale-up due to its straightforward mechanism and mild conditions. Purification methods are adapted to large scale, often favoring recrystallization to reduce solvent use and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)piperidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carbonitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group using nucleophiles such as amines or alcohols.

  • Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of piperidine derivatives with an amine group.

  • Substitution: Formation of amides or esters.

  • Addition Reactions: Formation of compounds with additional functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H11ClN2O
  • IUPAC Name : 1-(2-chloroacetyl)piperidine-4-carbonitrile
  • CAS Number : 67470097

The compound features a piperidine ring with a chloroacetyl group and a carbonitrile moiety, which contributes to its biological activity.

Scientific Research Applications

  • Drug Development
    • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : this compound serves as an intermediate in the synthesis of DPP-IV inhibitors, such as Vildagliptin, which is used for managing type II diabetes. The compound's structure allows for modifications that enhance its pharmacological properties .
    • Synthesis of Vildagliptin : The compound is synthesized from L-proline via chloroacetylation, followed by conversion to the desired carbonitrile. This method has been optimized to improve yield and efficiency .
  • Biological Activity
    • Enzyme Inhibition : The chloroacetyl group in the compound is known to interact with active sites of enzymes, making it a candidate for studies related to enzyme inhibition. Research has shown that derivatives containing the chloroacetyl moiety can effectively inhibit DPP-IV, thereby enhancing insulin secretion in diabetic models .
    • Fragment-Based Drug Discovery : The compound has been utilized in fragment screening approaches to identify potential drug candidates targeting specific proteins, such as those involved in SARS-CoV-2 infection. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in proteins, facilitating the identification of binding interactions .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : this compound is employed as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and exploration of new chemical entities with potential therapeutic applications .
    • One-Pot Synthesis Techniques : Recent advancements have introduced one-pot synthetic methods that streamline the production of this compound and its derivatives, enhancing scalability for industrial applications .

Case Studies

StudyFocusFindings
Synthesis of VildagliptinMedicinal ChemistryDeveloped an efficient route from L-proline to Vildagliptin using this compound as an intermediate, achieving high yields .
Fragment ScreeningDrug DiscoveryIdentified several compounds with the N-chloroacetyl piperidinyl motif that showed promising binding modes in protein targets relevant to viral infections .
Enzyme Inhibition StudiesBiochemistryDemonstrated that derivatives of this compound effectively inhibit DPP-IV activity, leading to increased insulin secretion in vitro .

Mechanism of Action

The mechanism by which 1-(2-Chloroacetyl)piperidine-4-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound LogP Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors References
This compound 1.2 0.45 (DMSO) 0 3
1-(2-Hydroxyethyl)piperidine-4-carbonitrile -0.8 12.3 (Water) 1 3
1-Benzyl-4-((2-chlorophenyl)amino)piperidine-4-carbonitrile 3.5 0.02 (DMSO) 1 4

Biological Activity

1-(2-Chloroacetyl)piperidine-4-carbonitrile, often abbreviated as 1-ClAc-Pip-CN, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloroacetyl group and a carbonitrile group. Its chemical formula is C8H10ClN3OC_8H_{10}ClN_3O and it has been characterized for its physical properties in various studies .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride followed by cyanation. This synthetic pathway has been explored in several studies, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of piperidine have shown significant activity against various bacterial strains. In one study, compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL against standard strains of Mycobacterium tuberculosis, indicating promising antimicrobial potential .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Activity Against
Compound 82M. tuberculosis
Compound 94M. tuberculosis
Compound 1315.6S. epidermidis
Compound 1462.5M. luteus

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated. In vitro studies using the MTT assay demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, although their activity was generally lower than that of established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Results

CompoundIC50 (μg/mL)Cell Line Tested
Compound 5>10A549 (lung cancer)
Compound 11>20HeLa (cervical cancer)

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chloro and cyano significantly enhances the biological activity of piperidine derivatives. For instance, the introduction of a chloroacetyl group at the second position on the piperidine ring has been correlated with increased antimicrobial and anticancer activities .

Study on Antimicrobial Efficacy

In a detailed study published in PMC, researchers synthesized several piperidinothiosemicarbazones and evaluated their antimicrobial efficacy against both standard and resistant strains of bacteria. The study found that compounds with structural similarities to this compound exhibited selective activity against M. tuberculosis, with some derivatives showing significantly lower MIC values compared to traditional antibiotics .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of piperidinyl derivatives, including those related to our compound of interest. The results indicated that while some compounds showed promising cytotoxicity against specific cancer cell lines, further modifications were necessary to enhance their potency .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Adjust docking parameters (e.g., grid size, flexibility) to better reflect physiological conditions.
  • Experimental validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics and affinity independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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